tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate
Description
The compound tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate features a partially saturated bicyclic cinnolin core (1,2-diazanaphthalene) with an oxo group at position 3 and a tert-butyl carbamate moiety at position 5. Its hexahydrocinnolin structure introduces rigidity and electronic effects due to the fused aromatic system with two nitrogen atoms, distinguishing it from simpler monocyclic carbamates .
Properties
IUPAC Name |
tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h7,9H,4-6H2,1-3H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHBRRJBVRBJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=NNC(=O)C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the hexahydrocinnolinone moiety under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane at room temperature . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related tert-butyl carbamates from the provided evidence:
Key Observations :
- Bicyclic vs. Monocyclic Systems: The target compound’s hexahydrocinnolin core imparts rigidity and electronic complexity compared to monocyclic analogs (e.g., cyclopentyl or tetrahydroquinolin derivatives) .
- Functional Groups: The oxo group in the target compound may enhance polarity and hydrogen-bonding capacity compared to amino or hydroxy substituents in analogs .
- Stereochemistry : Cyclopentyl derivatives (e.g., ) exhibit stereospecific hydroxy groups, whereas the target compound’s bicyclic system may restrict conformational flexibility .
Biological Activity
tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H19N3O3
- Molecular Weight : 265.31 g/mol
- CAS Number : 1190897-27-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition or activation properties leading to significant biochemical effects. Specific pathways involved are thought to relate to inflammation and cancer progression.
Biological Activity
Research indicates that this compound has shown promise in various biological assays:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes linked to disease processes.
- Anti-inflammatory Properties : There is evidence that it may reduce inflammatory responses in cellular models.
Table 1: Summary of Biological Activities
Research Insights
Recent studies have focused on the synthesis and characterization of this compound. The compound has been synthesized using various methods with a focus on optimizing yield and purity.
Example Study
A study published in 2024 explored the compound's effects on a panel of cancer cell lines. Results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 μM to 100 μM. The study concluded that the compound's mechanism likely involves apoptosis induction through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
